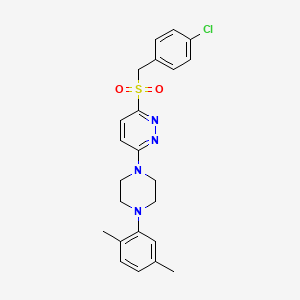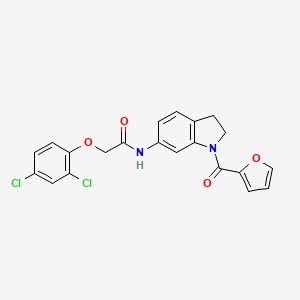
2-(2-fluorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide, also known as FIIN-2, is a small molecule inhibitor that has shown promise in the treatment of cancer. This compound has been the subject of extensive research in recent years due to its potential as a targeted therapy for cancer cells.
Mécanisme D'action
2-(2-fluorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide works by inhibiting the activity of a specific protein called FGFR (fibroblast growth factor receptor). FGFR is known to play a key role in the development and progression of many different types of cancer. By inhibiting the activity of this protein, 2-(2-fluorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide can effectively halt the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-(2-fluorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting the activity of FGFR, this compound can also induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(2-fluorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide in lab experiments is its specificity for FGFR. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of FGFR in cancer. However, the complex synthesis of 2-(2-fluorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide can make it difficult to obtain in large quantities, which may limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 2-(2-fluorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research is needed to determine the optimal dosing and administration methods for 2-(2-fluorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide in human patients. Finally, there is ongoing research into the potential use of 2-(2-fluorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide in combination with other cancer therapies, such as immunotherapy and radiation therapy.
Applications De Recherche Scientifique
2-(2-fluorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that this compound is highly effective at inhibiting the growth of cancer cells, particularly those that are resistant to traditional chemotherapy drugs. In vivo studies have also shown promising results, with 2-(2-fluorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide demonstrating significant antitumor activity in animal models.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4/c22-16-4-1-2-5-18(16)28-13-20(25)23-15-8-7-14-9-10-24(17(14)12-15)21(26)19-6-3-11-27-19/h1-8,11-12H,9-10,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVKRJVSOJTFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3400099.png)
![2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B3400109.png)
![2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B3400120.png)

![2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B3400128.png)

![ethyl 2-((3-(4-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B3400140.png)
![2-{[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}-N-mesitylacetamide](/img/structure/B3400141.png)
![N-(2,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}acetamide](/img/structure/B3400147.png)
![N-(4-fluorobenzyl)-2-{[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}acetamide](/img/structure/B3400162.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B3400169.png)
![N-(4-chlorophenyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3400172.png)
![N-(5-chloro-2-methylphenyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3400175.png)
